![molecular formula C10H12O2 B085829 2-Benzyl-1,3-dioxolane CAS No. 101-49-5](/img/structure/B85829.png)
2-Benzyl-1,3-dioxolane
Overview
Description
Synthesis Analysis
2-Benzyl-1,3-dioxolane and its derivatives are synthesized through various routes, emphasizing the control over stereochemistry. One notable method involves the synthesis from dimethyl-L-tartrate and benzophenone, showcasing the compound's conformational preferences influenced by OH⋯Ph interactions (Irurre et al., 1992). Another approach for synthesizing dioxolane nucleosides, potent antiviral and anticancer agents, highlights the challenges in controlling the stereochemistry of the dioxolane ring (Janes et al., 1999).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been a subject of study, revealing preferred conformations and intramolecular interactions. Structural studies using X-ray and IR spectroscopy have provided insight into these conformations and their effects on the compound's properties (Irurre et al., 1992).
Chemical Reactions and Properties
The reactivity of this compound includes its participation in various chemical reactions, such as bromination, dichlorocarbene addition, and epoxidation, demonstrating the compound's versatility (Kerimov, 2001). These reactions expand the utility of this compound in synthetic chemistry, offering pathways to a wide range of functionalized molecules.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and boiling points, are influenced by the molecular structure and substituents. The synthesis and characterization of these compounds provide valuable information on their physical behavior, which is essential for their application in various fields (Coskun et al., 1998).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, have been extensively studied. These properties are critical for the compound's application in organic synthesis and material science. Investigations into the polymerization of dioxolane derivatives shed light on the mechanisms and outcomes of these processes, contributing to the development of new materials (Jang & Gong, 1999).
Scientific Research Applications
Polymer Synthesis and Characterization :
- Coskun et al. (1998) studied the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] prepared from glycidyl methacrylate and benzaldehyde. The research explored its polymerization, spectroscopic characterization, and thermal degradation, identifying various volatile degradation products and proposing a degradation mechanism (Coskun et al., 1998).
Chemical Rearrangements and Redox Reactions :
- Krohn et al. (1999) described the acid-catalyzed rearrangement of 2-(4-Hydroxyalkyl)-1,3-dioxolanes to 2-hydroxyethyl alkanoic esters by a 1,5-hydride shift, an unprecedented intramolecular redox reaction. The mechanism and stereochemistry of this rearrangement were explored through deuterium labeling experiments (Krohn et al., 1999).
Synthesis of C-nucleoside Analogues :
- Mellor et al. (1998) researched the synthesis of chiral 2-formyl and 2-(1-oxoalkyl)-1,3-dioxolanes, leading to αβ-unsaturated esters and C-nucleoside analogues. The study emphasized the importance of controlling stereochemistry in synthesizing such compounds (Mellor et al., 1998).
Synthesis of Tetronic Acids and Pulvinones :
- Ramage et al. (1984) investigated the use of 1,3-dioxolan-4-ones as intermediates in synthesizing tetronic acids and pulvinones. The study highlights the versatility of dioxolanes as intermediates in organic synthesis (Ramage et al., 1984).
Cyclooxygenase-2 (COX-2) Selective Inhibitors :
- Khanapure et al. (2003) synthesized and evaluated a novel series of benzo-1,3-dioxolane metharyl derivatives for COX-2 and COX-1 inhibition. The research provided insights into the structure-activity relationships for COX-2 inhibition and highlighted the potential therapeutic applications of these compounds (Khanapure et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of phenylacetaldehyde , which suggests that it may interact with biological targets in a similar manner.
Mode of Action
It’s presumed that this compound could be hydrolyzed to form phenylacetaldehyde and ethylene glycol , indicating a potential interaction with enzymes or proteins that can catalyze this reaction.
Biochemical Pathways
Given its potential to be hydrolyzed into phenylacetaldehyde and ethylene glycol , it might be involved in metabolic pathways related to these compounds.
Pharmacokinetics
Its physical properties such as boiling point (115-120 °c/12 mmhg) and density (11 g/mL at 25 °C) suggest that it could have significant bioavailability .
Result of Action
It’s known to emit acrid smoke and irritating fumes when heated to decomposition , suggesting that it could potentially cause cellular damage under certain conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-1,3-dioxolane. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and skin or eye contact . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed .
properties
IUPAC Name |
2-benzyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZACLYPEFCREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059230 | |
Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101-49-5 | |
Record name | 2-Benzyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzyl-1,3-dioxolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2-benzyl-1,3-dioxolane described in the research?
A1: The research highlights a novel, efficient, and regioselective method for synthesizing this compound. This method utilizes a palladium-tetra-phosphine catalyst in a Heck reaction with ethylene glycol vinyl ether, followed by ketalization [, ]. The reaction demonstrates high selectivity towards the β-arylation product, even with sterically hindered aryl bromides []. This method offers an advantage over traditional methods, potentially leading to more efficient production of this valuable compound.
Q2: What are the advantages of using the described palladium-tetra-phosphine catalyst in the synthesis?
A2: The palladium-tetra-phosphine catalyst, specifically [PdCl(C3H5)]2/cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphanyl)methyl]cyclopentane, offers several advantages []:
Q3: Are there any applications of the synthesized this compound mentioned in the research?
A3: While the research primarily focuses on the synthesis of this compound, one study demonstrates its application in a catalytic reaction []. The synthesized compound serves as a precursor for the preparation of a magnetic iron-carbon composite (Fe/C) material from avocado seeds. This Fe/C material exhibits catalytic activity in the hydroalkoxylation of phenylacetylene with ethylene glycol, yielding this compound as the product.
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